5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
描述
The compound 5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazole core substituted with a benzhydrylpiperazine moiety and a thiophene group.
属性
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5OS2/c32-25-24(34-26-27-18-28-31(25)26)23(21-12-7-17-33-21)30-15-13-29(14-16-30)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,22-23,32H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDJATAZLLMICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CS4)C5=C(N6C(=NC=N6)S5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-((4-benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Characterization
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves multi-step reactions that include the formation of the thiazole and triazole rings. The specific compound has been synthesized using a combination of condensation reactions involving 4-benzhydrylpiperazine and thiophen derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure of the synthesized compounds.
Anticancer Properties
Recent studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer activity. In particular:
- In Vitro Studies : The compound was screened against various cancer cell lines using the National Cancer Institute (NCI) 60 cell line panel. It demonstrated promising cytotoxic effects at concentrations as low as 10 µM, particularly against leukemia and breast cancer cell lines .
- Mechanisms of Action : The compound is believed to act as a non-camptothecin topoisomerase I inhibitor. This mechanism is crucial as topoisomerase I plays a significant role in DNA replication and transcription; thus, its inhibition can lead to cancer cell death .
Other Biological Activities
Beyond anticancer effects, thiazolo[3,2-b][1,2,4]triazole derivatives have shown potential in other areas:
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties against various bacterial strains. The results indicate moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .
- Anti-inflammatory Effects : Compounds within this class have also been reported to possess anti-inflammatory properties. They have been shown to inhibit key inflammatory pathways and cytokine release in vitro .
Structure-Activity Relationship (SAR)
A preliminary structure-activity relationship study has suggested that modifications on the benzyl and piperazine moieties significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on the thiophene ring | Enhanced anticancer potency |
| Variations in piperazine structure | Altered selectivity towards cancer cell lines |
These findings underscore the importance of structural optimization in developing more potent derivatives.
Case Studies
A notable study focused on a series of thiazolo[3,2-b][1,2,4]triazole derivatives including the compound of interest. The study highlighted:
相似化合物的比较
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives reported in the evidence:
| Compound Name/Structure | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Biological Activity | Reference |
|---|---|---|---|---|---|---|
| Target Compound : 5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[...] | ~C29H29N5OS2 | ~531.7* | Benzhydrylpiperazine, thiophene | N/A | Inferred anticancer potential | — |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl[...] | C25H28ClN5O3S | 514.0 | 3-Chlorophenyl, ethoxy-methoxy | N/A | Not reported | |
| (Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) | C9H5N3OS2 | 235.3 | Thiophene, methylene | >250 | Anticancer (in vitro) | |
| 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) | C14H16N4OS | 296.4 | 4-Propoxyphenyl | N/A | Anticonvulsant (MES, PTZ) | |
| 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[...] | C24H25F2N5OS | 469.6 | Dichlorophenyl, furan, ethylpiperazine | N/A | Not reported |
Note: The target compound’s molecular weight is estimated based on structural analogs.
Key Observations
Substituent Effects on Activity :
- The thiophene group in the target compound and (Z)-5-(thiophen-2-ylmethylene)thiazolo[...] (2k) correlates with anticancer activity, as arylidene derivatives (e.g., 2k) exhibit potent cytotoxicity .
- Benzhydrylpiperazine substituents (target compound) may enhance CNS activity compared to smaller groups like ethylpiperazine () or propoxyphenyl () due to increased lipophilicity .
Synthesis and Yields :
- Thiazolo[3,2-b][1,2,4]triazole derivatives with thiophene (e.g., 2k) are synthesized via condensation reactions (yields: 58–64%) using TBTU/DMAP in DMF , while benzhydrylpiperazine analogs () require longer reaction times (24–48 hours) with moderate yields (60–70%).
Thermal Stability :
- Compounds with thiophene (e.g., 2k) exhibit high melting points (>250°C), suggesting robust crystalline stability compared to furan derivatives (e.g., 2j: 230–232°C) .
Research Findings and Implications
- Anticancer Potential: The thiophene-substituted target compound likely shares the anticancer activity of analog 2k, which showed LCMS-confirmed stability and cytotoxicity .
- Synthetic Challenges : The benzhydrylpiperazine group may reduce reaction yields compared to simpler substituents (e.g., propoxyphenyl in 5b) due to steric hindrance .
常见问题
Q. What are the standard synthetic routes for preparing thiazolo[3,2-b][1,2,4]triazole derivatives?
The synthesis typically involves multi-step condensation reactions. For example, thiazolo-triazole cores can be formed via cyclocondensation of thioamide intermediates with hydrazine derivatives. Key steps include:
- Refluxing precursors (e.g., thioglycolic acid derivatives) with amines or aldehydes in solvents like ethanol or 1,4-dioxane .
- Use of catalysts like piperidine or heterogenous systems (e.g., Bleaching Earth Clay in PEG-400) to enhance reaction efficiency .
- Purification via recrystallization (e.g., using water, ethanol, or DMF/EtOH mixtures) and monitoring via TLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Critical methods include:
- ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., δ 1.69–2.57 ppm for CH₂ groups in tetrahydrobenzothiophene derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Confirms purity by matching calculated/observed C, H, N ratios .
Q. What are the key considerations in selecting purification methods post-synthesis?
- Solvent compatibility : Polar solvents (e.g., ethanol, DMF) are preferred for recrystallization to remove unreacted starting materials .
- TLC monitoring : Ensures reaction completion and guides column chromatography if needed .
- Thermal stability : High-melting-point compounds (>250°C) may require gradient cooling to avoid decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiazolo-triazole derivatives?
- Catalyst screening : Acidic (e.g., H₂SO₄) or basic (piperidine) conditions influence cyclization rates .
- Solvent effects : PEG-400 enhances solubility of hydrophobic intermediates, while ethanol minimizes side reactions .
- Temperature control : Reflux (70–80°C) balances reaction speed and thermal degradation .
- Substituent tuning : Bulky groups (e.g., benzhydrylpiperazine) may require longer reaction times or higher catalyst loading .
Q. How to design in vitro assays to evaluate anticancer potential?
- Cell line selection : Use panels (e.g., MCF-7, HEPG-2) to assess tissue-specific activity .
- Dose-response curves : Test concentrations (1–100 μM) with reference compounds (e.g., CHS-828) .
- Viability assays : SRB or MTT protocols quantify cytotoxicity, with DMSO controls (<0.5% v/v) .
- Mechanistic studies : Combine with apoptosis markers (e.g., caspase-3) or DNA damage assays .
Q. What strategies resolve discrepancies in biological activity across derivatives?
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity in 5f vs. 5g) .
- Metabolic stability : Assess liver microsome degradation to rule out false negatives .
- Crystallography/docking : Identify binding modes (e.g., triazole-thiazole interactions with kinase active sites) .
Q. How to address challenges in regioselectivity during heterocyclic ring formation?
- Directing groups : Use meta-substituted aryl aldehydes to favor specific cyclization pathways .
- Microwave-assisted synthesis : Enhances regiocontrol by accelerating kinetic pathways .
- Protecting groups : Temporary blocking of reactive sites (e.g., amines) prevents undesired side reactions .
Q. What computational methods support structure-activity relationship (SAR) analysis?
- Molecular docking : Predict binding affinities to targets (e.g., EGFR, tubulin) using software like AutoDock .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
- MD simulations : Assess conformational stability in biological environments (e.g., lipid bilayer penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
